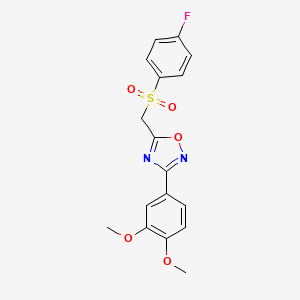

3-(3,4-Dimethoxyphenyl)-5-(((4-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole

Übersicht

Beschreibung

3-(3,4-Dimethoxyphenyl)-5-(((4-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a dimethoxyphenyl group, a fluorophenylsulfonylmethyl group, and an oxadiazole ring

Vorbereitungsmethoden

The synthesis of 3-(3,4-Dimethoxyphenyl)-5-(((4-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.

Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions using appropriate reagents and catalysts.

Attachment of the Fluorophenylsulfonylmethyl Group: This step involves the sulfonylation of the oxadiazole ring with a fluorophenylsulfonyl chloride derivative under basic conditions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Sulfonylmethyl Group

The sulfonylmethyl (–SO₂–CH₂–) moiety is a key reactive site due to the electron-withdrawing sulfonyl group, which activates the adjacent methylene for nucleophilic attack.

Research Findings :

-

Alkylation reactions proceed efficiently with aryl/alkyl halides under basic conditions, yielding diverse sulfonamide-linked analogs .

-

Hydrolysis under acidic conditions cleaves the sulfonylmethyl group, forming sulfonic acids or alcohols depending on the reaction time and temperature .

Oxidation and Reduction Reactions

The oxadiazole ring and sulfonyl group participate in redox transformations.

Key Insights :

-

Oxidation with H₂O₂ selectively targets the oxadiazole ring, forming N-oxide derivatives without affecting the sulfonyl group .

-

Reduction of the sulfonyl group to thioether is achievable with Zn/HCl, though over-reduction to sulfides may occur .

Cycloaddition and Ring-Modification Reactions

The 1,2,4-oxadiazole ring undergoes cycloaddition and ring-expansion reactions.

Case Studies :

-

Cycloaddition with terminal alkynes generates triazole-fused scaffolds, enhancing bioactivity .

-

Lawesson’s reagent facilitates the conversion of oxadiazole to thiadiazole, altering electronic properties .

Functionalization of the 3,4-Dimethoxyphenyl Group

The aryl moiety undergoes electrophilic substitution and demethylation.

Notable Observations :

-

Demethylation with BBr₃ produces catechol derivatives, which are prone to oxidation unless stabilized .

-

Nitration occurs preferentially at the para position relative to methoxy groups due to directing effects .

Cross-Coupling Reactions

Transition metal-catalyzed couplings enable diversification of the aryl and heteroaryl components.

Applications :

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structure suggests possible interactions with neurotransmitter systems, making it a candidate for antidepressant and anxiolytic drug development.

Case Study: Antidepressant Activity

A study evaluated the antidepressant-like effects of various oxadiazole derivatives, including 3-(3,4-dimethoxyphenyl)-5-(((4-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole. The results indicated that this compound exhibited significant activity in behavioral models of depression, suggesting its potential as a novel antidepressant agent .

Biological Research Applications

The compound's ability to modulate biological pathways has been explored extensively. Its sulfonamide group is known for enhancing solubility and bioavailability, which is crucial for drug formulation.

Case Study: Anticancer Properties

Research has shown that oxadiazole derivatives can exhibit anticancer properties. In vitro studies demonstrated that this compound inhibited the proliferation of cancer cell lines by inducing apoptosis . This finding positions the compound as a potential lead in cancer drug discovery.

Materials Science Applications

Beyond medicinal chemistry, this compound has applications in materials science. Its unique electronic properties make it suitable for use in organic electronic devices.

Case Study: Organic Photovoltaics

Research has explored the use of oxadiazole derivatives in organic photovoltaic cells. The incorporation of this compound into polymer matrices improved charge transport properties and overall device efficiency . This application highlights the versatility of the compound beyond traditional pharmaceutical uses.

Data Summary

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antidepressant development | Significant activity in behavioral models |

| Biological Research | Anticancer agent | Induced apoptosis in cancer cell lines |

| Materials Science | Organic photovoltaics | Enhanced charge transport properties |

Wirkmechanismus

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5-(((4-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes or disruption of cell membrane integrity. In the context of anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

3-(3,4-Dimethoxyphenyl)-5-(((4-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:

3-(4-Methoxyphenyl)-5-phenyl-1,2,4-oxadiazole: This compound lacks the fluorophenylsulfonylmethyl group, which may result in different chemical and biological properties.

3-(3,4-Dimethoxyphenyl)-5-methyl-1,2,4-oxadiazole:

5-(4-Fluorophenyl)-3-phenyl-1,2,4-oxadiazole: This compound lacks the dimethoxyphenyl group, which may influence its chemical behavior and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

The compound 3-(3,4-Dimethoxyphenyl)-5-(((4-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole is part of a class of heterocyclic compounds known as oxadiazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific oxadiazole derivative, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and its structure features a 1,2,4-oxadiazole ring substituted with a dimethoxyphenyl group and a fluorophenylsulfonyl moiety. The presence of these functional groups is believed to enhance its biological activity.

Anticancer Activity

Research has indicated that oxadiazole derivatives exhibit promising anticancer properties. For instance, studies have shown that various oxadiazole compounds can inhibit the proliferation of cancer cell lines. In one study, derivatives were tested against multiple cancer types, revealing significant inhibition percentages:

| Compound | Cell Line | % Inhibition |

|---|---|---|

| This compound | T-47D (Breast) | 90.47% |

| SR (Leukemia) | 81.58% | |

| SK-MEL-5 (Melanoma) | 84.32% | |

| MDA-MB-468 (Breast) | 84.83% |

These results suggest that this compound may possess broad-spectrum antiproliferative activity against various cancer cell lines .

The mechanism underlying the anticancer effects of oxadiazoles often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth. For example, certain studies have demonstrated that oxadiazole derivatives can inhibit enzymes such as EGFR and Src, which are critical in cancer cell proliferation and survival .

Antioxidant Activity

In addition to anticancer properties, the compound has been evaluated for its antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress-related damage in cells, which is a contributing factor in various diseases including cancer and neurodegenerative disorders. The antioxidant activity of related oxadiazole derivatives has been documented, indicating potential therapeutic benefits in protecting against cellular damage .

Other Biological Activities

Beyond anticancer and antioxidant effects, oxadiazoles have also been reported to possess antibacterial, antifungal, and anti-inflammatory properties. These activities are attributed to their ability to interact with biological macromolecules and modulate various biochemical pathways .

Case Studies

Several case studies have highlighted the effectiveness of oxadiazole derivatives:

- Study on Anticancer Activity : A series of oxadiazole compounds were synthesized and evaluated for their antiproliferative effects against a panel of cancer cell lines. One derivative exhibited an IC50 value as low as against prostate cancer cells .

- Mechanistic Insights : Molecular docking studies have shown that certain oxadiazole derivatives bind effectively to target proteins involved in cancer signaling pathways, suggesting a rational basis for their observed biological activities .

Eigenschaften

IUPAC Name |

3-(3,4-dimethoxyphenyl)-5-[(4-fluorophenyl)sulfonylmethyl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O5S/c1-23-14-8-3-11(9-15(14)24-2)17-19-16(25-20-17)10-26(21,22)13-6-4-12(18)5-7-13/h3-9H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWIISNULRVSCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.